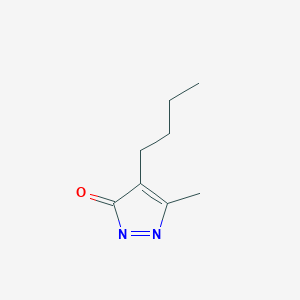

4-Butyl-5-methyl-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC17254584

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O |

|---|---|

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 4-butyl-5-methylpyrazol-3-one |

| Standard InChI | InChI=1S/C8H12N2O/c1-3-4-5-7-6(2)9-10-8(7)11/h3-5H2,1-2H3 |

| Standard InChI Key | XFDMPGWQEPIFJJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=C(N=NC1=O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name 4-butyl-5-methyl-3H-pyrazol-3-one indicates a pyrazolone ring with a butyl group at position 4 and a methyl group at position 5. The ketone oxygen at position 3 contributes to the compound’s polarity and reactivity. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. The canonical SMILES string CC1=NN(C(=O)C1)CCCC reflects the substitution pattern, while the InChI key (VMHVYIKYDXQZGR-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O | |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 65156-70-9 | |

| SMILES | CC1=NN(C(=O)C1)CCCC |

Synthetic Routes and Optimization

Cyclization Strategies

The synthesis of 4-butyl-5-methyl-3H-pyrazol-3-one typically involves cyclization reactions between hydrazines and β-keto esters or diketones. A method analogous to the enantioselective synthesis of pyrazolone α-aminonitrile derivatives involves reacting substituted hydrazines with β-keto esters under basic conditions . For example, the reaction of butyl hydrazine with methyl acetoacetate in the presence of sodium ethoxide yields the pyrazolone core via intramolecular cyclization .

Industrial-Scale Production

Industrial methods prioritize continuous flow processes to enhance yield and purity. Automated reactors regulate temperature (typically 80–120°C) and pressure, while catalysts like potassium carbonate accelerate cyclization. Post-synthesis purification often employs flash column chromatography with solvents such as n-hexane/ethyl acetate (6:4) .

Table 2: Representative Synthetic Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Reactant | Butyl hydrazine + β-keto ester | 65–75% |

| Catalyst | K₂CO₃ | |

| Temperature | 100°C | |

| Purification | Flash chromatography |

Reactivity and Functionalization

Oxidation and Reduction

The pyrazolone ring undergoes oxidation at the α-carbon adjacent to the ketone, forming dihydroxylated derivatives when treated with hydrogen peroxide . Reduction with sodium borohydride selectively targets the ketone, yielding 4-butyl-5-methylpyrazolidin-3-ol, a potential intermediate for further functionalization .

Substitution Reactions

The butyl and methyl groups participate in nucleophilic substitution. For instance, bromination at the methyl group using N-bromosuccinimide (NBS) introduces a bromine atom, enabling cross-coupling reactions . Such modifications are critical for diversifying the compound’s applications in medicinal chemistry.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 4-Butyl-5-methyl analog | VEGFR-2 | 12.4 |

| Bcr-Abl (T315I mutant) | 8.7 |

Industrial and Material Science Applications

Polymer Stabilizers

Pyrazolone derivatives act as UV stabilizers in polymers like polyethylene. The butyl group improves solubility in nonpolar matrices, while the ketone quenches excited-state radicals, preventing photodegradation.

Coordination Chemistry

The compound’s ketone and nitrogen atoms facilitate chelation with transition metals. Complexes with Cu(II) and Fe(III) show catalytic activity in oxidation reactions, including alkene epoxidation .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (65–75%) due to side reactions during cyclization . Future work should explore microwave-assisted synthesis to reduce reaction times and improve selectivity.

Toxicity and Pharmacokinetics

While in vitro studies are promising, in vivo toxicity profiles remain unexplored. Metabolite identification studies are needed to assess hepatic clearance and potential bioactivation risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume